molecular formula C13H22O3 B8290347 Ethyl 2-acetyl-2-nonenoate CAS No. 64354-14-9

Ethyl 2-acetyl-2-nonenoate

Cat. No.: B8290347
CAS No.: 64354-14-9
M. Wt: 226.31 g/mol
InChI Key: KZQPCBQSLCLWQU-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-acetyl-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its molecular formula (C_{13}H_{22}O_3). This compound is known for its unique structure, which includes an ethyl ester group attached to a nonenoate backbone with an acetyl substitution at the second position. Esters like this compound are often found in nature and are known for their pleasant odors, making them valuable in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-2-nonenoate can be synthesized through various organic reactions. One common method involves the esterification of 2-acetyl-2-nonenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetyl-2-nonenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-acetyl-2-nonenoic acid.

    Reduction: Formation of 2-acetyl-2-nonenol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-2-nonenoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.

Mechanism of Action

The mechanism by which Ethyl 2-acetyl-2-nonenoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to various biochemical responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

    Ethyl 2-nonenoate: Similar structure but lacks the acetyl group.

    Ethyl acetate: A simpler ester with a shorter carbon chain.

    Methyl 2-acetyl-2-nonenoate: Similar structure but with a methyl ester group instead of ethyl.

Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and an acetyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

64354-14-9

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

ethyl (E)-2-acetylnon-2-enoate

InChI

InChI=1S/C13H22O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h10H,4-9H2,1-3H3/b12-10+

InChI Key

KZQPCBQSLCLWQU-ZRDIBKRKSA-N

Isomeric SMILES

CCCCCC/C=C(\C(=O)C)/C(=O)OCC

Canonical SMILES

CCCCCCC=C(C(=O)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.